(1R)-1-(4-tert-butylphenyl)ethan-1-ol
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Overview
Description
(1R)-1-(4-tert-butylphenyl)ethan-1-ol is an organic compound that belongs to the class of secondary alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a phenyl group substituted with a tert-butyl group. This compound is often used in the fragrance industry due to its pleasant odor and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-tert-butylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (4-tert-butylphenyl)acetone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone precursor. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions are optimized to ensure high yield and purity of the desired alcohol.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-tert-butylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in ether.
Major Products Formed
Oxidation: (4-tert-butylphenyl)acetone.
Reduction: (4-tert-butylphenyl)ethane.
Substitution: (1R)-1-(4-tert-butylphenyl)ethyl chloride or bromide.
Scientific Research Applications
(1R)-1-(4-tert-butylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Widely used in the fragrance industry as a component of perfumes and scented products due to its pleasant odor and stability.
Mechanism of Action
The mechanism of action of (1R)-1-(4-tert-butylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl and tert-butyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(4-methylphenyl)ethan-1-ol
- (1R)-1-(4-ethylphenyl)ethan-1-ol
- (1R)-1-(4-isopropylphenyl)ethan-1-ol
Uniqueness
(1R)-1-(4-tert-butylphenyl)ethan-1-ol is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic properties. This makes it more stable and less reactive compared to its analogs with smaller substituents. The tert-butyl group also enhances the compound’s hydrophobicity, making it more suitable for applications in non-polar environments.
Biological Activity
(1R)-1-(4-tert-butylphenyl)ethan-1-ol, also known as a chiral alcohol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activity. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound possesses a chiral center, which is crucial for its biological activity. Its structure is characterized by a hydroxyl group (-OH) attached to an ethane backbone with a para-substituted tert-butylphenyl group. This configuration significantly influences its interactions with biological targets.
The biological activity of this compound primarily involves:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, enhancing binding affinity.
- Hydrophobic Interactions : The bulky tert-butyl group contributes to hydrophobic interactions, which can affect the compound's specificity and efficacy in targeting various biological pathways.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Preliminary data indicate that it may modulate inflammatory pathways, offering prospects for therapeutic use in inflammatory diseases.
- Neuroprotective Activity : Its potential role as a neuroprotective agent has been explored, particularly in the context of neurodegenerative disorders.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Activity : A study demonstrated that the compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) lower than those of common antibiotics.
- Inflammation Modulation : In vitro assays indicated that this compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophages stimulated by lipopolysaccharides (LPS) .
- Neuroprotection : Research involving neuronal cell cultures showed that treatment with this compound resulted in decreased apoptosis rates under oxidative stress conditions, highlighting its potential for neuroprotective applications.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
(1R)-1-(4-methylphenyl)ethan-1-ol | Methyl group at para position | Moderate antimicrobial effects |
(1R)-1-(3-tert-butylphenyl)ethan-1-ol | Different tert-butyl positioning | Reduced anti-inflammatory activity |
(1R)-2-Amino-1-(4-tert-butylphenyl)ethan-1-ol | Contains an amino group | Enhanced neuroprotective effects |
Applications in Research and Industry
The compound's unique properties make it a valuable chiral building block in organic synthesis. It is widely used in:
- Pharmaceutical Development : As a precursor for synthesizing complex molecules with potential therapeutic effects.
- Fragrance Industry : Due to its pleasant odor profile, it is utilized in perfumes and scented products.
Properties
IUPAC Name |
(1R)-1-(4-tert-butylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9,13H,1-4H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJQAXFZHFUFBI-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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